2-[4-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
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Description
The compound “2-[4-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide” is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy . Unfortunately, specific details about the molecular structure of this compound are not available.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, density, and molecular weight, can be determined using various techniques . Unfortunately, specific details about the physical and chemical properties of this compound are not available.Scientific Research Applications
Positive Inotropic Activity
Research on related compounds, such as (E)‐2‐(4‐cinnamylpiperazin‐1‐yl)‐N‐(1‐substituted‐4,5‐dihydro‐[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)acetamides, has shown favorable in vitro activity for positive inotropic effects. These effects are beneficial in treating heart conditions by increasing the force of heart muscle contraction without necessarily affecting the heart rate, suggesting potential applications in cardiovascular therapeutics (Wu et al., 2012).
Antibacterial Activity
Another study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. Compounds in this class showed moderate to potent antibacterial activity against various bacterial strains, indicating potential applications in developing new antimicrobial agents (Iqbal et al., 2017).
Pulmonary Hypertension Treatment
A long-acting and highly selective prostacyclin receptor agonist prodrug, structurally similar to the compound , demonstrated efficacy in ameliorating rat pulmonary hypertension. This suggests its potential application in treating pulmonary arterial hypertension, highlighting the importance of selective receptor targeting in therapeutic development (Kuwano et al., 2008).
Anticancer Activity
Synthesized 4-arylsulfonyl-1,3-oxazoles have been evaluated for their anticancer activities, with certain derivatives exhibiting high activity against specific cancer cell lines. This research underscores the potential of sulfonamide derivatives in developing novel anticancer therapies (Zyabrev et al., 2022).
Properties
IUPAC Name |
2-[4-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O4S/c1-14-12-17(21-27-14)20-18(24)13-22-7-9-23(10-8-22)28(25,26)11-6-15-2-4-16(19)5-3-15/h2-6,11-12H,7-10,13H2,1H3,(H,20,21,24)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVLYJKBHUODOO-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)CN2CCN(CC2)S(=O)(=O)/C=C/C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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